molecular formula C14H17NO2 B13890457 Propan-2-yl 2-ethylindolizine-7-carboxylate

Propan-2-yl 2-ethylindolizine-7-carboxylate

Cat. No.: B13890457
M. Wt: 231.29 g/mol
InChI Key: WFZSPBYDJQVGAH-UHFFFAOYSA-N
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Description

Propan-2-yl 2-ethylindolizine-7-carboxylate is a chemical compound that belongs to the indolizine family. . The structure of this compound includes an indolizine core with a propan-2-yl ester and an ethyl group at specific positions, making it a unique derivative within this class of compounds.

Preparation Methods

The synthesis of propan-2-yl 2-ethylindolizine-7-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of pyridine or pyrrole derivatives under specific reaction conditions . For instance, the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide can yield indolizine derivatives . Additionally, transition metal-catalyzed reactions and oxidative coupling approaches have been developed to achieve the desired substitution patterns on the indolizine core . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Propan-2-yl 2-ethylindolizine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents such as sodium borohydride . Substitution reactions can be facilitated by using appropriate nucleophiles or electrophiles under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the indolizine core or the ester and ethyl groups.

Scientific Research Applications

Propan-2-yl 2-ethylindolizine-7-carboxylate has several scientific research applications due to its unique chemical structure and properties. In chemistry, it can be used as a building block for the synthesis of more complex molecules and functional materials . In biology and medicine, indolizine derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents . The compound’s ability to interact with various biological targets makes it a valuable tool for drug discovery and development. Additionally, its fluorescence properties can be exploited in materials science for the development of organic fluorescent molecules .

Mechanism of Action

The mechanism of action of propan-2-yl 2-ethylindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. Indolizine derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Propan-2-yl 2-ethylindolizine-7-carboxylate can be compared with other indolizine derivatives to highlight its uniqueness. Similar compounds include other indolizine esters and derivatives with different substitution patterns on the indolizine core . For instance, compounds like 2-ethyl-3-[(4-iodophenyl)carbonyl]indolizine-7-carboxylate share structural similarities but differ in their functional groups and biological activities . The unique combination of the propan-2-yl ester and ethyl group in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

propan-2-yl 2-ethylindolizine-7-carboxylate

InChI

InChI=1S/C14H17NO2/c1-4-11-7-13-8-12(5-6-15(13)9-11)14(16)17-10(2)3/h5-10H,4H2,1-3H3

InChI Key

WFZSPBYDJQVGAH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C=CC(=CC2=C1)C(=O)OC(C)C

Origin of Product

United States

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